Cas no 1446355-49-2 (5-Oxa-2,7-diazaspiro[3.4]octan-6-one)
5-Oxa-2,7-diazaspiro[3.4]octan-6-one Chemical and Physical Properties
Names and Identifiers
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- 5-Oxa-2,7-diazaspiro[3.4]octan-6-one
- SCHEMBL21273976
- BS-50696
- F2147-3398
- SB50794
- 5-Oxa-2,7-diazaspiro[3.4]octan-6-on
- G66687
- AKOS026716407
- EN300-256454
- DB-107734
- MFCD29762842
- 1446355-49-2
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- MDL: MFCD29762842
- Inchi: 1S/C5H8N2O2/c8-4-7-3-5(9-4)1-6-2-5/h6H,1-3H2,(H,7,8)
- InChI Key: JOSUSMBJSISVHN-UHFFFAOYSA-N
- SMILES: O1C(NCC21CNC2)=O
Computed Properties
- Exact Mass: 128.058577502g/mol
- Monoisotopic Mass: 128.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 50.4Ų
5-Oxa-2,7-diazaspiro[3.4]octan-6-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A289001096-250mg |
5-Oxa-2,7-diazaspiro[3.4]octan-6-one |
1446355-49-2 | 95% | 250mg |
490.00 USD | 2021-06-15 | |
| Alichem | A289001096-1g |
5-Oxa-2,7-diazaspiro[3.4]octan-6-one |
1446355-49-2 | 95% | 1g |
1,250.00 USD | 2021-06-15 | |
| TRC | O266466-100mg |
5-Oxa-2,7-diazaspiro[3.4]octan-6-one |
1446355-49-2 | 100mg |
$ 250.00 | 2022-06-03 | ||
| TRC | O266466-500mg |
5-Oxa-2,7-diazaspiro[3.4]octan-6-one |
1446355-49-2 | 500mg |
$ 955.00 | 2022-06-03 | ||
| TRC | O266466-1g |
5-Oxa-2,7-diazaspiro[3.4]octan-6-one |
1446355-49-2 | 1g |
$ 1475.00 | 2022-06-03 | ||
| abcr | AB443354-250 mg |
5-Oxa-2,7-diazaspiro[3.4]octan-6-one; . |
1446355-49-2 | 250MG |
€806.00 | 2023-07-18 | ||
| Ambeed | A472808-25mg |
5-Oxa-2,7-diazaspiro[3.4]octan-6-one |
1446355-49-2 | 95% | 25mg |
$75.0 | 2025-02-24 | |
| Ambeed | A472808-50mg |
5-Oxa-2,7-diazaspiro[3.4]octan-6-one |
1446355-49-2 | 95% | 50mg |
$119.0 | 2025-02-24 | |
| Ambeed | A472808-100mg |
5-Oxa-2,7-diazaspiro[3.4]octan-6-one |
1446355-49-2 | 95% | 100mg |
$190.0 | 2025-02-24 | |
| Ambeed | A472808-250mg |
5-Oxa-2,7-diazaspiro[3.4]octan-6-one |
1446355-49-2 | 95% | 250mg |
$302.0 | 2025-02-24 |
5-Oxa-2,7-diazaspiro[3.4]octan-6-one Suppliers
5-Oxa-2,7-diazaspiro[3.4]octan-6-one Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 5-Oxa-2,7-diazaspiro[3.4]octan-6-one
Comprehensive Overview of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one (CAS No. 1446355-49-2): Structure, Applications, and Research Insights
The compound 5-Oxa-2,7-diazaspiro[3.4]octan-6-one (CAS No. 1446355-49-2) is a spirocyclic heterocycle featuring a unique fusion of oxygen and nitrogen atoms within its bicyclic framework. This structural motif has garnered significant attention in medicinal chemistry due to its potential as a privileged scaffold for drug discovery. The presence of both oxa (oxygen) and diaza (nitrogen) groups in a spiro[3.4]octane configuration offers versatile synthetic handles for derivatization, making it a valuable building block for small-molecule therapeutics.
Recent studies highlight the growing demand for spirocyclic compounds in targeting GPCRs (G-protein-coupled receptors) and kinases, two major drug target classes. Researchers are particularly interested in how the rigid 3D geometry of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one may improve binding selectivity compared to flat aromatic systems. Computational modeling suggests its spiro-conformation could reduce off-target effects—a key concern in developing CNS-active drugs and anti-inflammatory agents.
From a synthetic perspective, the 6-one carbonyl group in this molecule serves as a critical site for nucleophilic additions or reductive aminations. Pharmaceutical chemists frequently explore its reactivity to create amide analogs or heteroaryl substitutions, as evidenced by patent literature covering JAK inhibitors and BTK modulators. The compound’s chiral spirocenter also opens avenues for developing enantioselective catalysts in asymmetric synthesis.
In the context of bioisosterism, 5-Oxa-2,7-diazaspiro[3.4]octan-6-one has been proposed as a piperidine surrogate to modulate ADME properties. Its polar surface area and hydrogen-bonding capacity make it particularly relevant for improving blood-brain barrier penetration—a hot topic in neurodegenerative disease research. Current investigations explore its incorporation into PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
The environmental stability and scalable synthesis of this compound align with the pharmaceutical industry’s focus on green chemistry. Recent publications describe metal-free cyclization routes to access the spirocore, addressing concerns about heavy metal residues in API manufacturing. Such advances position 1446355-49-2 as a sustainable intermediate for next-generation biologics.
Analytical characterization of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one typically involves HPLC-MS and 2D NMR techniques, with particular emphasis on distinguishing its exo/endo conformers. These methods are crucial for quality control in preclinical development, especially given the compound’s potential role in combinatorial libraries for high-throughput screening.
Emerging applications extend beyond pharmaceuticals. Material scientists are evaluating its nitrogen-rich structure for energetic materials design (non-explosive applications) and as a ligand precursor in transition metal complexes. The spirocyclic framework’s thermal stability makes it attractive for polymeric additives in specialty coatings.
For researchers sourcing this compound, technical specifications often emphasize enantiomeric purity (>98% ee) and residual solvent levels per ICH guidelines. Suppliers increasingly provide structure-activity relationship (SAR) data packages, reflecting the demand for fragment-based drug discovery support.
Future directions may explore its utility in RNA-targeting therapeutics, leveraging the scaffold’s ability to mimic ribose conformations. With the rise of AI-driven molecular design, 1446355-49-2 is frequently included in virtual screening libraries as a three-dimensional pharmacophore template.
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